(4aR,7aS)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Overview
Description
The compound contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms and three carbon atoms. It is a part of many important biologically active compounds .
Synthesis Analysis
Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications. Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones .Molecular Structure Analysis
The molecular structure of 4-methyl-1H-imidazole, a component of your compound, is available in the NIST Chemistry WebBook .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methyl-1H-imidazole are documented in the NIST Chemistry WebBook .Scientific Research Applications
Fluorogenic Dye Applications
The compound shares structural similarities with 4-Arylidene-2-methyl-1H-imidazol-5(4H)-ones, which can be oxidized with selenium dioxide to form a six-membered imide ring. The resulting compounds, specifically 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones, demonstrate significant bathochromic shifts in their absorption and emission maxima compared to the spectra of the starting imidazolones. This suggests potential applications of such compounds as fluorogenic dyes in scientific research due to their unique optical properties (Zaitseva et al., 2020).
Monoamine Oxidase Inhibitor Activity
Related compounds, such as the 2‐amino‐6‐methyl‐4‐phenyl‐4,6‐dihydrobenzo[c]pyrano[2,3‐e][1,2]thiazine‐3‐carbonitrile 5,5‐dioxides, have been synthesized and evaluated biologically. They have been identified as selective inhibitors of monoamine oxidase A and B, enzymes involved in the metabolism of neurotransmitters in the brain. Some of these compounds have shown potent inhibitory activity and have been studied further for their binding modes through molecular docking analysis. This suggests that derivatives of the queried compound may also possess bioactive properties and could be potential candidates for the development of drugs targeting monoamine oxidases (Ahmad et al., 2019).
Anticancer and Antimicrobial Agents
Compounds structurally similar to (4aR,7aS)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride have been synthesized and screened for their antimicrobial activity. Some of these synthesized compounds revealed remarkable activities against various pathogenic strains of bacteria and fungi. Furthermore, certain compounds exhibited promising anticancer action against some colon and breast cancer cells. This suggests potential therapeutic applications of the compound or its derivatives in treating infectious diseases and cancer (Zaki et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4aS,7aR)-4-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S.2ClH/c1-8-9(14-7-13-8)4-15-3-2-12-10-5-18(16,17)6-11(10)15;;/h7,10-12H,2-6H2,1H3,(H,13,14);2*1H/t10-,11+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRUZDBNTGBLRM-IREPQIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCNC3C2CS(=O)(=O)C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CN1)CN2CCN[C@@H]3[C@H]2CS(=O)(=O)C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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